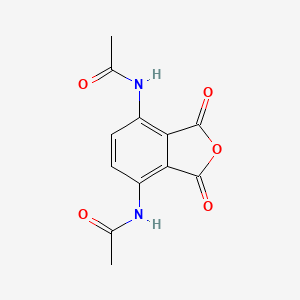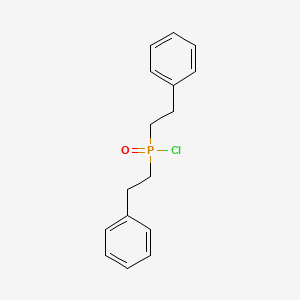![molecular formula C12H10N4 B8635858 4-[(3-aminopyridin-4-yl)amino]benzonitrile](/img/structure/B8635858.png)
4-[(3-aminopyridin-4-yl)amino]benzonitrile
概述
描述
4-[(3-aminopyridin-4-yl)amino]benzonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and an N-(4-cyanophenyl)amino group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-aminopyridin-4-yl)amino]benzonitrile typically involves the reaction of 4-cyanophenylamine with 3-amino-4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
4-[(3-aminopyridin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using reagents like sulfuric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
4-[(3-aminopyridin-4-yl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of advanced materials, including polymers and dyes
作用机制
The mechanism of action of 4-[(3-aminopyridin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
3-Amino-4-cyanopyridine: Lacks the N-(4-cyanophenyl)amino group.
4-Amino-3-cyanopyridine: Similar structure but with different substitution pattern.
3-Amino-4-(phenylamino)pyridine: Similar but without the nitrile group.
Uniqueness
4-[(3-aminopyridin-4-yl)amino]benzonitrile is unique due to the presence of both an amino group and an N-(4-cyanophenyl)amino group on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-[(3-aminopyridin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C12H10N4/c13-7-9-1-3-10(4-2-9)16-12-5-6-15-8-11(12)14/h1-6,8H,14H2,(H,15,16) |
InChI 键 |
YUSNIYMLRWTCCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)NC2=C(C=NC=C2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B8635794.png)












